N~1~-(Prop-2-en-1-yl)-N~2~-undecylethane-1,2-diamine
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Overview
Description
N~1~-(Prop-2-en-1-yl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines It features a prop-2-en-1-yl group attached to one nitrogen atom and an undecyl group attached to the other nitrogen atom of an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Prop-2-en-1-yl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with prop-2-en-1-yl halide and undecyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to 60°C
- Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of N1-(Prop-2-en-1-yl)-N~2~-undecylethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Prop-2-en-1-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diamines.
Scientific Research Applications
N~1~-(Prop-2-en-1-yl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N1-(Prop-2-en-1-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of microbial growth or alteration of cell membrane properties.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(Prop-2-en-1-yl)-N~2~-decylethane-1,2-diamine
- N~1~-(Prop-2-en-1-yl)-N~2~-dodecylethane-1,2-diamine
- N~1~-(Prop-2-en-1-yl)-N~2~-octylethane-1,2-diamine
Uniqueness
N~1~-(Prop-2-en-1-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and the presence of both prop-2-en-1-yl and undecyl groups. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
627525-27-3 |
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Molecular Formula |
C16H34N2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
N'-prop-2-enyl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C16H34N2/c1-3-5-6-7-8-9-10-11-12-14-18-16-15-17-13-4-2/h4,17-18H,2-3,5-16H2,1H3 |
InChI Key |
XIRWGTWJEOINOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNCC=C |
Origin of Product |
United States |
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